Spectroscopic Characterization of tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate: A Predictive and Comparative Technical Guide
Spectroscopic Characterization of tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate: A Predictive and Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages predictive methodologies and comparative data from analogous structures to offer a robust characterization profile. This approach is invaluable for researchers in drug development and organic synthesis, enabling them to anticipate spectral features, confirm product identity, and understand the structural nuances of this and related N-Boc protected diamines.
The choice of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is foundational for the unambiguous structural elucidation of organic molecules. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. The predicted ¹H and ¹³C NMR spectra of tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate are detailed below. These predictions are based on established chemical shift principles and data from structurally related compounds.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0.00 ppm.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~7.40 | d | 1H | Ar-H (H-2) | The proton ortho to the chlorine at C-4 will be a doublet due to coupling with H-6. |
| ~7.35 | d | 1H | Ar-H (H-5) | The proton ortho to the chlorine at C-4 and meta to the chlorine at C-3 will appear as a doublet. |
| ~7.15 | dd | 1H | Ar-H (H-6) | This proton will be a doublet of doublets due to coupling with both H-2 and H-5. |
| ~5.0-5.5 | br s | 1H | NH -Boc | The carbamate proton signal is often broad and its chemical shift is concentration-dependent. |
| ~3.70 | s | 2H | Ar-CH₂ -N | The benzylic protons are expected to be a singlet as there are no adjacent protons to couple with. |
| ~3.25 | q | 2H | Boc-NH-CH₂ | These methylene protons are adjacent to another methylene group and will appear as a quartet. |
| ~2.80 | t | 2H | N-CH₂ -CH₂ | These methylene protons are adjacent to the Boc-protected nitrogen and will be a triplet. |
| ~2.0-2.5 | br s | 1H | NH | The secondary amine proton signal is often broad and may exchange with D₂O. |
| 1.45 | s | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the presence of a single deuterium lock signal. A 400 MHz spectrometer provides sufficient resolution to distinguish between the different proton signals.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~156.0 | C =O (Carbamate) | The carbonyl carbon of the Boc group typically resonates in this downfield region. |
| ~139.0 | Ar-C (Quaternary) | The aromatic carbon attached to the benzyl group. |
| ~132.5 | Ar-C (Quaternary) | The aromatic carbon bearing the chlorine at C-4. |
| ~130.5 | Ar-C (Quaternary) | The aromatic carbon bearing the chlorine at C-3. |
| ~130.0 | Ar-C H | Aromatic CH carbon. |
| ~128.5 | Ar-C H | Aromatic CH carbon. |
| ~127.0 | Ar-C H | Aromatic CH carbon. |
| ~79.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~53.0 | Ar-C H₂-N | The benzylic carbon. |
| ~49.0 | N-C H₂-CH₂ | The methylene carbon adjacent to the secondary amine. |
| ~40.5 | Boc-NH-C H₂ | The methylene carbon adjacent to the carbamate nitrogen. |
| 28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Self-Validating System: The number of signals in both the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule, respectively. The integration in the ¹H NMR spectrum provides a ratio of the number of protons in each environment, which must be consistent with the proposed structure.
Experimental Workflow for NMR Data Acquisition
Caption: Workflow for acquiring NMR data.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for the identification of key functional groups. The predicted IR spectrum of tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate will exhibit characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| 3350-3450 | Medium, sharp | N-H stretch (carbamate) | The N-H bond of the carbamate will show a distinct stretching vibration. |
| 3300-3400 | Medium, broad | N-H stretch (secondary amine) | The secondary amine N-H stretch is typically broader than the carbamate N-H. |
| 2850-2980 | Strong | C-H stretch (aliphatic) | These bands correspond to the stretching vibrations of the C-H bonds in the methylene and tert-butyl groups. |
| ~1690 | Strong | C=O stretch (carbamate) | The carbonyl group of the Boc protecting group gives a very strong and characteristic absorption. [1] |
| ~1520 | Medium | N-H bend (carbamate) | This bending vibration is characteristic of secondary amides (carbamates). [1] |
| 1450-1480 | Medium | C-H bend (aliphatic) | Bending vibrations of the methylene and methyl groups. |
| ~1160 | Strong | C-O stretch (carbamate) | Stretching vibration of the C-O single bond in the carbamate group. |
| 1000-1100 | Medium-Strong | C-N stretch | Stretching vibrations of the C-N bonds. |
| ~820 | Strong | C-Cl stretch | The C-Cl bonds on the aromatic ring will have characteristic stretches in the fingerprint region. |
| ~750 | Strong | Ar-H bend (out-of-plane) | Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples as it requires minimal sample preparation. A standard mid-IR range of 4000-400 cm⁻¹ is sufficient to observe all the key functional group vibrations.
Experimental Workflow for IR Data Acquisition
Caption: Workflow for acquiring IR data.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.
| Predicted m/z | Ion | Rationale and Comparative Insights |
| 320.1, 322.1, 324.1 | [M+H]⁺ | The protonated molecular ion. The isotopic pattern (approx. 9:6:1 ratio) will be characteristic of a molecule containing two chlorine atoms. |
| 264.1, 266.1, 268.1 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group is a common fragmentation pathway for N-Boc protected amines. [2] |
| 220.1, 222.1, 224.1 | [M - Boc + H]⁺ | Loss of the entire Boc group (C₅H₉O₂) as a neutral fragment. |
| 159.0, 161.0 | [Cl₂C₆H₃CH₂]⁺ | Cleavage of the bond between the benzylic carbon and the nitrogen, resulting in the 3,4-dichlorobenzyl cation. |
| 57.1 | [C₄H₉]⁺ | The tert-butyl cation is a very stable and commonly observed fragment from Boc-protected compounds. |
Causality Behind Experimental Choices: ESI is chosen as it typically produces protonated molecular ions with minimal fragmentation, allowing for clear determination of the molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments, providing further confirmation of the structure.
Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic techniques.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, although predictive, provides a solid foundation for the identification and characterization of tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate. The convergence of predicted data from ¹H NMR, ¹³C NMR, IR, and MS offers a high degree of confidence in the expected spectral features. Researchers synthesizing or working with this compound can use this guide as a benchmark for their experimental results. Any significant deviation from the predicted data would warrant further investigation into the purity or structural integrity of the sample. This predictive approach underscores the power of modern spectroscopic principles and the value of comparative analysis in the field of chemical research.
References
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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PubChem. (n.d.). N-BOC-ethylenediamine. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
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Journal of the American Society for Mass Spectrometry. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
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Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
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Forensic Toxicology. (2017). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]
